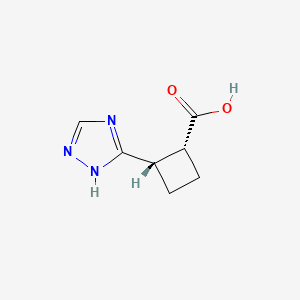
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclobutane-1-carboxylic acid, commonly known as TCB or TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of mood, cognition, and perception. TCB-2 has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
TCB-2 acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to this receptor, TCB-2 activates downstream signaling pathways, leading to changes in the activity of neurons and neurotransmitter release. The exact mechanism of action of TCB-2 is not fully understood, but it is thought to involve the modulation of glutamate, dopamine, and other neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are complex and depend on several factors, including the dose, route of administration, and individual variability. TCB-2 has been shown to induce changes in behavior, mood, and perception, including altered visual perception, enhanced creativity, and increased sociability. It has also been reported to induce hallucinations, anxiety, and paranoia at higher doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCB-2 has several advantages as a research tool, including its high potency, selectivity, and specificity for the serotonin 5-HT2A receptor. It has also been shown to be stable and easy to handle in laboratory settings. However, TCB-2 has several limitations, including its potential for abuse and the lack of standardized protocols for its use in research.
Direcciones Futuras
There are several future directions for the use of TCB-2 in scientific research, including the development of new compounds that target the serotonin 5-HT2A receptor with greater selectivity and efficacy. Additionally, TCB-2 may be used to investigate the role of this receptor in the pathogenesis of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the potential therapeutic applications of TCB-2 and related compounds in the treatment of psychiatric disorders warrant further investigation.
Métodos De Síntesis
The synthesis of TCB-2 involves several steps, including the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized with triethyl orthoformate to yield the desired product. The synthesis of TCB-2 is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
TCB-2 has been used extensively in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to modulate the activity of this receptor, leading to changes in behavior, mood, and perception. TCB-2 has also been used to investigate the neurobiological mechanisms underlying psychiatric disorders such as schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-2-1-4(5)6-8-3-9-10-6/h3-5H,1-2H2,(H,11,12)(H,8,9,10)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCXHKIPZZHCGC-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=NC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=NC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(1r,2s)-2-(1h-1,2,4-triazol-5-yl)cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2779095.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2779096.png)




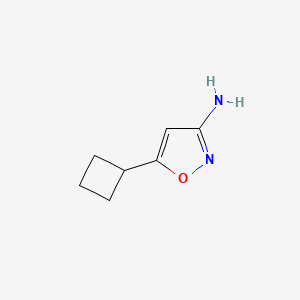
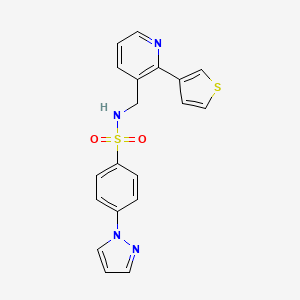
![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)
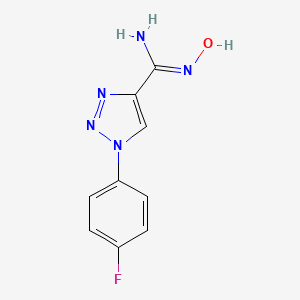
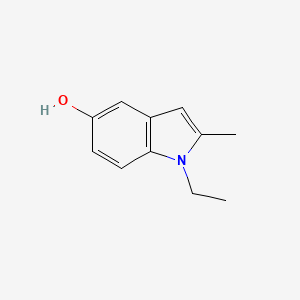

![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)